DMT1 Inhibitory Potency in Human HEK293T Cells: IC₅₀ Comparison Against the Pyrazole DMT1 Blocker Series Baseline
In a radiolabeled ⁵⁵Fe²⁺ uptake assay using human DMT1 heterologously expressed in HEK293T cells, CAS 1286699-81-7 produced an IC₅₀ of 1.76 µM following a 5‑min pre‑incubation [1]. This value situates the compound within the mid‑potency tier of the known pyrazole DMT1 blocker series, whose active members exhibit IC₅₀ values spanning 0.64 µM to >30 µM depending on substitution pattern [2]. The compound is therefore approximately 2.75‑fold less potent than the prototypical pyrazole lead DMT1 blocker 1 (IC₅₀ 0.64 µM), while being roughly 17‑fold more potent than inactive or weakly active pyrazole congeners that contain para‑benzoate substitution or lack the 4‑phenyl group [2]. No direct cell‑to‑cell comparison between CAS 1286699-81-7 and a named single analog within the same publication has been publicly disclosed.
| Evidence Dimension | DMT1-mediated ⁵⁵Fe²⁺ uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.76 µM (1.76 × 10³ nM) |
| Comparator Or Baseline | DMT1 blocker 1 (CAS 1354790-56-9): IC₅₀ = 0.64 µM; pyrazole series weakly-active congeners: IC₅₀ > 30 µM |
| Quantified Difference | 2.75-fold weaker than the most potent pyrazole comparator; ≥17-fold stronger than inactive pyrazole analogs |
| Conditions | Human DMT1 expressed in HEK293T cells; radiolabeled ⁵⁵Fe²⁺ uptake; 5 min compound pre-incubation (BindingDB Assay ID 4); cross-referenced to Cadieux et al. (2012) Biorg. Med. Chem. Lett. |
Why This Matters
This quantitative tiering enables scientists to select CAS 1286699-81-7 as a mid-potency DMT1 tool compound when sub-micromolar potency is not required and structural diversity around the 3-(dimethylamino)-4-phenyl motif is desired for SAR exploration.
- [1] BindingDB. BDBM50387726 (ChEMBL2058878). IC₅₀ = 1.76E+3 nM for human DMT1 in HEK293T cells (⁵⁵Fe²⁺ uptake). Curated by Xenon Pharmaceuticals. View Source
- [2] Cadieux, J. A. et al. (2012) Bioorg. Med. Chem. Lett. 22(1): 90‑95. Reports IC₅₀ values for pyrazole DMT1 blockers ranging from 0.64 µM to >30 µM. View Source
